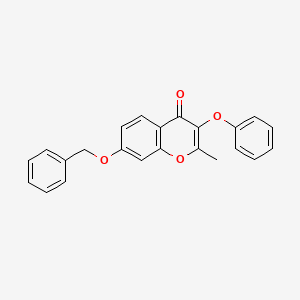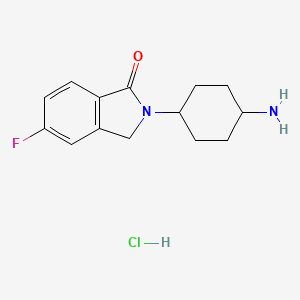
7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic compound that belongs to the class of flavones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Transition-Metal-Free Arylation of Phenols
This research presents a method for intramolecular arylation of phenols with aryl halides without using transition metals. The process involves an initial formation of a benzyne intermediate, followed by an aromatic sp(2) C-H functionalization to form carbon-carbon bonds. Such methodologies can be crucial for synthesizing complex organic compounds, including derivatives of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one (Bajracharya & Daugulis, 2008).
Modular Synthesis Approach
A versatile strategy for synthesizing benzofurans, 2H-chromenes, and benzoxepines, which are key structures in various natural products and pharmaceuticals, was developed using Claisen rearrangement and ring-closing metathesis. This approach can potentially be applied to synthesize complex molecules like this compound, contributing to the development of new therapeutic agents (Kotha & Solanke, 2022).
Antimicrobial Activity of Chromene Derivatives
A study on novel chromene derivatives, specifically 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, showed significant antibacterial and antifungal activities. These findings highlight the potential of chromene derivatives in developing new antimicrobial agents, suggesting that modifications on the this compound scaffold could lead to promising therapeutic candidates (Mandala et al., 2013).
Electrochemical Studies of Chromene Derivatives
Research involving the electrochemical oxidation of a benzofuran derivative, related to chromene structures, in carbon nanotube paste electrode-based ionic liquids, demonstrated its use as an efficient sensor for detecting hydrazine. This indicates the potential of chromene derivatives in sensor technology, which could extend to compounds like this compound for various analytical applications (Mazloum‐Ardakani & Khoshroo, 2013).
Acetylcholinesterase Inhibitors for Alzheimer's Disease
A study focusing on 7-benzyloxycoumarin-based compounds for their acetylcholinesterase (AChE) inhibitory activity, which is a target in Alzheimer's disease treatment, showed remarkable results. These compounds, due to their structural similarities with chromene derivatives, suggest that modifications on the this compound structure could yield potent AChE inhibitors (Amin et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for breaking down acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition prevents the breakdown of neurotransmitters, leading to an increase in their levels in the synaptic cleft. The increased levels of these neurotransmitters can enhance neuronal communication and potentially improve symptoms related to neurodegenerative diseases .
Biochemical Pathways
Similarly, by inhibiting MAO B, it prevents the breakdown of dopamine, enhancing dopaminergic signaling .
Pharmacokinetics
Similar compounds have been shown to interact with cytochrome p450 enzymes, which play a key role in drug metabolism . These interactions can influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of AChE, BChE, and MAO B by this compound leads to increased levels of acetylcholine and dopamine in the brain . This can result in enhanced neuronal communication and potential improvements in symptoms related to neurodegenerative diseases, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
2-methyl-3-phenoxy-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-16-23(27-18-10-6-3-7-11-18)22(24)20-13-12-19(14-21(20)26-16)25-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILGGMBKXXYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)
![N-(2,5-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2954906.png)
![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)
![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2954922.png)
![6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2954923.png)

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2954927.png)
